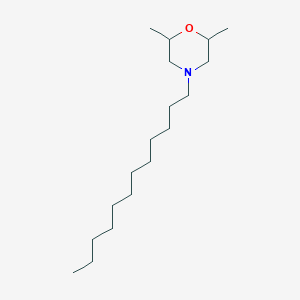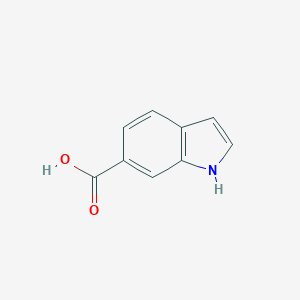![molecular formula C12H13F3N3O2P B154451 N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide CAS No. 1766-62-7](/img/structure/B154451.png)
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is an organophosphorus compound characterized by the presence of aziridine rings and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide typically involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine rings to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: The major products are aziridine ring-opened derivatives.
Oxidation: Phosphine oxide derivatives are formed.
Reduction: Amines are the primary products.
科学的研究の応用
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a tool for studying the mechanisms of aziridine ring-opening reactions and their biological implications.
作用機序
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide involves the formation of reactive intermediates through the ring-opening of aziridine rings. These intermediates can interact with biological macromolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in cellular replication and repair pathways.
類似化合物との比較
- N-(Bis(1-aziridinyl)phosphinyl)-2,3,5-triiodobenzamide
- N-(Bis(1-aziridinyl)phosphinyl)-p-methylbenzamide
Comparison: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and potential for enhanced biological activity compared to its analogs. The trifluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further research and development.
特性
CAS番号 |
1766-62-7 |
|---|---|
分子式 |
C12H13F3N3O2P |
分子量 |
319.22 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
InChIキー |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
正規SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)





![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

